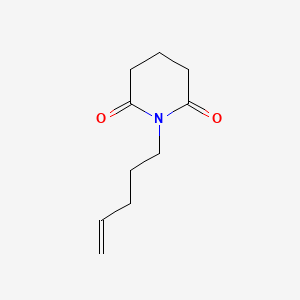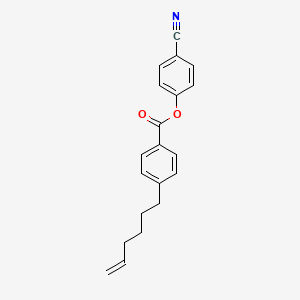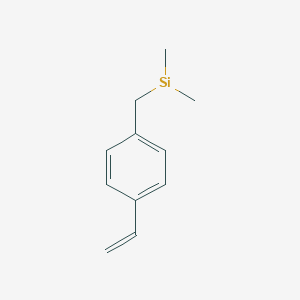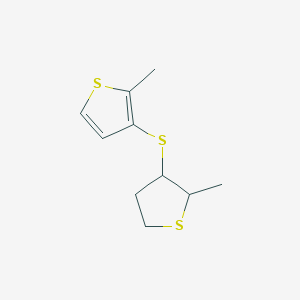
1-(4-Ethylphenyl)-2-iodoethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)-2-iodoethan-1-one is an organic compound with the molecular formula C10H11IO It is a derivative of acetophenone, where the phenyl ring is substituted with an ethyl group at the para position and an iodine atom at the alpha position of the ethanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Ethylphenyl)-2-iodoethan-1-one can be synthesized through several methods. One common approach involves the iodination of 1-(4-ethylphenyl)ethan-1-one. This can be achieved by reacting 1-(4-ethylphenyl)ethan-1-one with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylphenyl)-2-iodoethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or cyanides, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Substitution: Formation of 1-(4-ethylphenyl)-2-azidoethan-1-one or 1-(4-ethylphenyl)-2-thiocyanatoethan-1-one.
Reduction: Formation of 1-(4-ethylphenyl)-2-iodoethanol.
Oxidation: Formation of 1-(4-ethylphenyl)-2-iodoethanoic acid.
Scientific Research Applications
1-(4-Ethylphenyl)-2-iodoethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various substituted ethanones and related compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives may be tested for their efficacy against various pathogens and cancer cell lines.
Medicine: Explored for its potential use in drug development. Compounds derived from this compound may exhibit pharmacological activities that could be beneficial in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-2-iodoethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
1-(4-Ethylphenyl)-2-iodoethan-1-one can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-2-iodoethan-1-one: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity due to the difference in alkyl chain length.
1-(4-Ethylphenyl)-2-bromoethan-1-one: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, which may affect the compound’s reactivity and applications.
1-(4-Ethylphenyl)-2-chloroethan-1-one: Similar structure but with a chlorine atom instead of iodine
The uniqueness of this compound lies in the presence of the iodine atom, which imparts higher reactivity and allows for a broader range of chemical transformations compared to its bromo and chloro analogs.
Properties
IUPAC Name |
1-(4-ethylphenyl)-2-iodoethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZZNTXNCFVHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576526 |
Source


|
| Record name | 1-(4-Ethylphenyl)-2-iodoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143278-21-1 |
Source


|
| Record name | 1-(4-Ethylphenyl)-2-iodoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
silane](/img/structure/B12556436.png)







![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
![Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-](/img/structure/B12556497.png)
![Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate](/img/structure/B12556498.png)
![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)


